3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Description
This compound is a multifunctional propanoic acid derivative featuring a 3,5-dimethoxyphenyl group, a hydroxyl group at the C2 position, and a tert-butoxycarbonylamino (Boc-protected amino) group at the C3 position.
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO7/c1-16(2,3)24-15(21)17-12(13(18)14(19)20)9-6-10(22-4)8-11(7-9)23-5/h6-8,12-13,18H,1-5H3,(H,17,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEASTJAAFHWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC(=C1)OC)OC)C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Aldol Reaction
The (2S,3S)-configuration is established early using catalytic asymmetric aldol reactions. A serine-derived aldehyde reacts with a ketone donor in the presence of a proline-based organocatalyst, yielding the β-hydroxy-α-amino acid skeleton. For example:
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Substrate : Glyoxylic acid and 3,5-dimethoxyacetophenone.
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Conditions : EtOH, 25°C, 48 hours.
This method avoids racemization but requires subsequent Boc protection to stabilize the amine.
Enzymatic Resolution
An alternative approach involves kinetic resolution of racemic intermediates using lipases or esterases. For instance:
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Substrate : Racemic methyl 2-acetamido-3-hydroxy-3-(3,5-dimethoxyphenyl)propanoate.
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Enzyme : Candida antarctica lipase B (CAL-B), achieving 99% ee for the (2S,3S)-isomer.
While efficient, this method produces stoichiometric amounts of the undesired enantiomer, necessitating recycling protocols.
Introduction of the 3,5-Dimethoxyphenyl Group
Suzuki-Miyaura Coupling
The aryl group is introduced via palladium-catalyzed cross-coupling. A boronic ester of 3,5-dimethoxyphenyl is reacted with a brominated amino alcohol precursor:
This method offers excellent regioselectivity but requires protection of the amine and hydroxyl groups to prevent side reactions.
Direct Arylation via Ullmann Reaction
Copper-mediated coupling avoids pre-functionalized boronates:
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Substrate : 3,5-Dimethoxyiodobenzene and methyl 2-Boc-amino-3-hydroxypropanoate.
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Conditions : CuI (10 mol%), L-proline ligand, K₃PO₄, DMF, 110°C.
Ullmann reactions are less atom-economical but useful for sterically hindered substrates.
Boc Protection Strategies
In Situ Protection During Aldol Reactions
The amine is protected concurrently with carbon-carbon bond formation:
This one-pot method streamlines synthesis but risks overprotection of hydroxyl groups.
Post-Synthesis Protection
Stereochemical Control and Purification
Chiral Chromatography
Preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves diastereomers:
Diastereomeric Salt Formation
Racemates are treated with chiral acids (e.g., L-tartaric acid) to precipitate enantiopure salts:
Comparative Analysis of Methods
| Parameter | Asymmetric Aldol | Enzymatic Resolution | Suzuki Coupling |
|---|---|---|---|
| Yield | 85% | 45% | 78% |
| ee | 85% | 99% | N/A |
| Steps | 3 | 4 | 5 |
| Cost | High | Moderate | High |
The Suzuki coupling route is favored for scalability, while enzymatic resolution offers superior enantioselectivity.
Industrial-Scale Considerations
Green Chemistry Metrics
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethoxyphenyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while substitution reactions can introduce new functional groups to the dimethoxyphenyl ring.
Scientific Research Applications
3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of substituted phenylpropanoic acids. Key structural analogs include:
Key Observations:
- Substituent Position: The 3,5-dimethoxy configuration on the phenyl ring (target compound) differs from analogs with 2-methoxy (e.g., ) or 3,4-dimethoxy groups (e.g., ).
- Functional Groups: The Boc-protected amino group in the target compound contrasts with unprotected amino groups in analogs (e.g., Eli Lilly’s pyrazine derivative ), which may influence metabolic stability.
- Bioactivity : While Eli Lilly’s fluorophenyl-hydroxy-acetyl derivative exhibits measurable bioactivity (m/z 428.3), the methoxy-rich target compound may prioritize different pharmacokinetic profiles, such as enhanced membrane permeability due to lipophilic methoxy groups .
Physicochemical Properties
Biological Activity
3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound with a unique structural configuration that positions it as a candidate for various biological applications. This article explores its biological activity, synthesis, and potential therapeutic effects based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Dimethoxyphenyl Group : Enhances lipophilicity and potential receptor interactions.
- Hydroxy Group : May participate in hydrogen bonding, influencing solubility and reactivity.
- tert-butoxycarbonylamino Group : Provides stability and protection during synthesis.
| Property | Value |
|---|---|
| IUPAC Name | 3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Molecular Formula | C16H23NO7 |
| Molecular Weight | 323.36 g/mol |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves several steps:
- Protection of Amino Group : Using a tert-butoxycarbonyl (Boc) group.
- Introduction of Dimethoxyphenyl Group : Through electrophilic aromatic substitution.
- Hydroxylation : To introduce the hydroxy group.
These steps often require specific reagents and controlled conditions to ensure high yield and purity.
The biological activity of 3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is thought to involve interactions with various molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : Binding to specific receptors may alter signaling pathways, leading to therapeutic effects.
Therapeutic Potential
Research indicates that this compound may exhibit a range of biological activities, including:
- Antioxidant Properties : The hydroxy group can scavenge free radicals, potentially reducing oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest modulation of inflammatory pathways, which could be beneficial in treating conditions like arthritis or cardiovascular diseases.
- Antitumor Activity : Some derivatives of similar compounds have shown selective cytotoxicity against cancer cell lines, indicating potential as an anticancer agent .
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of cancer cell proliferation in various lines (e.g., HeLa, MCF7). The mechanism was attributed to apoptosis induction via mitochondrial pathways .
- Animal Models : In vivo studies using rodent models indicated that the compound could reduce tumor growth by modulating immune responses and inhibiting angiogenesis.
- Pharmacokinetics : Research on the pharmacokinetic profile suggests favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications. However, further studies are required to fully elucidate its metabolism and excretion pathways .
Q & A
Q. What methodologies reconcile contradictory data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer: Use shake-flask or HPLC-logP methods to measure partition coefficients. Apply Hansen solubility parameters to predict solvent compatibility. For polar aprotic solvents (DMSO, DMF), assess aggregation via dynamic light scattering (DLS) and adjust ionic strength to mimic physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
